2,4-Dimethylfuran-3-carboxylic acid

説明

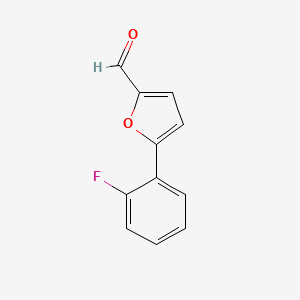

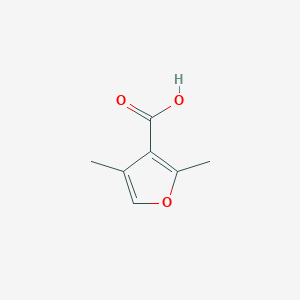

2,4-Dimethylfuran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as furans. Furans are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The specific structure of 2,4-dimethylfuran-3-carboxylic acid includes additional methyl groups at the 2 and 4 positions of the furan ring and a carboxylic acid group at the 3 position. This compound is of interest in various chemical research areas, including the development of fluorescent chemosensors and the study of thermochemical properties.

Synthesis Analysis

The synthesis of related dimethylfuran compounds has been reported using a solvent-free microwave-assisted one-pot four-component reaction. This method involves the reaction of 1-(2,5-dimethylfuran-3-yl)ethan-1-one with malononitrile, aryl aldehydes, and ammonium acetate. The process occurs through a five-step multiple bond-forming transformation (MBFT) to afford the final products, such as 2-amino-4-aryl-6-(2,5-dimethylfuran-3-yl)-pyridine-3-carbonitriles, in excellent yields .

Molecular Structure Analysis

Although the provided data does not include a direct analysis of 2,4-dimethylfuran-3-carboxylic acid's molecular structure, it does mention a related compound's crystal structure analysis. For example, an X-ray structural examination of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, a product of the Diels-Alder reaction, reveals details about its crystallography, including measurements of the unit cell dimensions and the observation of an anti-conformation stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The data provided does not directly discuss the chemical reactions of 2,4-dimethylfuran-3-carboxylic acid. However, it does describe the use of a dimethylfuran derivative as a fluorescent chemosensor for Fe3+ ions and picric acid, indicating that the furan ring can participate in chemical sensing through a 'turn off' mechanism .

Physical and Chemical Properties Analysis

A thermochemical study of related compounds, such as 2,5-dimethyl-3-furancarboxylic acid, provides insights into the physical and chemical properties of these molecules. The standard molar enthalpies of formation in both the gaseous and condensed states were derived, and the enthalpies of vaporization/sublimation were measured. For 2,5-dimethyl-3-furancarboxylic acid, the standard enthalpy of sublimation was also calculated using the Clausius–Clapeyron equation applied to the temperature dependence of the vapor pressures measured by the Knudsen effusion technique . These properties are crucial for understanding the behavior of these compounds under various conditions and can be extrapolated to understand the properties of 2,4-dimethylfuran-3-carboxylic acid.

科学的研究の応用

-

Furan Platform Chemicals

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be used to synthesize a wide range of compounds . They are seen as a potential replacement for traditional resources such as crude oil in the chemical industry .

- Methods : The manufacture and use of FPCs involve the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries .

- Results : The switch to biomass and the use of FPCs is already beginning to take place in substantial parts of the chemical industry .

-

Carboxylic Acids

- Field : Organic Synthesis, Nanotechnology, and Polymers

- Application : Carboxylic acids are used in various areas such as organic synthesis, nanotechnology, and polymers. They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and for modifying the surface of nanoparticles and nanostructures .

- Methods : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a chemical structure that is highly polar and active in organic reactions .

- Results : Carboxylic acids have applications such as monomers, additives, catalysts, etc. They are also used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

特性

IUPAC Name |

2,4-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXXYKVSLHRBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348564 | |

| Record name | 2,4-dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylfuran-3-carboxylic acid | |

CAS RN |

15058-72-7 | |

| Record name | 2,4-dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。